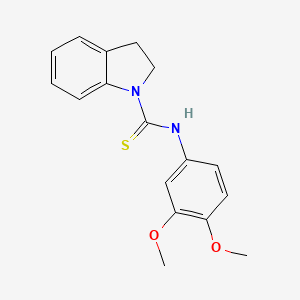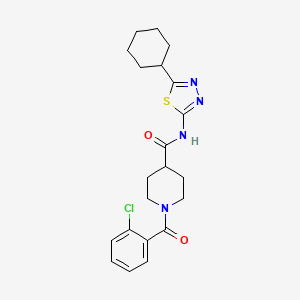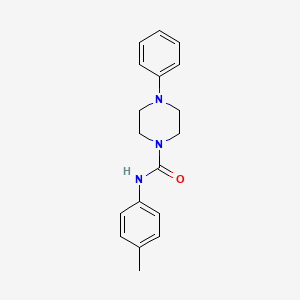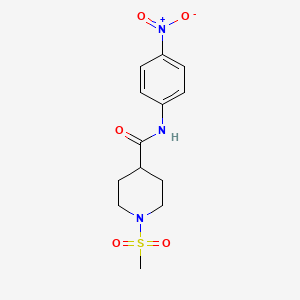![molecular formula C14H19ClN2O3S B4793857 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4793857.png)
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as CSPC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CSPC is a piperidinecarboxamide derivative, and its chemical structure contains a sulfonyl group, a piperidine ring, and a chlorobenzyl group.
Applications De Recherche Scientifique
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is in the field of cancer research. Studies have shown that 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has also been studied for its potential applications in neuroscience research. Studies have shown that 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and enhance synaptic plasticity, which are important factors in learning and memory.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDAC activity, 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide can induce changes in gene expression that lead to cell cycle arrest, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. In cancer cells, 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to induce cell cycle arrest at the G2/M phase and activate the intrinsic apoptotic pathway. In animal models of neurodegenerative diseases, 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to increase the levels of BDNF and enhance synaptic plasticity, leading to improved cognitive function. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide for lab experiments is its potent antitumor activity. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to be effective against a range of cancer cell lines, making it a useful tool for studying cancer biology and developing new cancer therapies. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide also has neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegenerative diseases and developing new treatments for these conditions.
One of the limitations of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide for lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide. One direction is to investigate the potential of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide as a cancer therapy in clinical trials. Another direction is to further investigate the mechanisms of action of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide in cancer cells and neurodegenerative diseases. Additionally, studies could be conducted to investigate the potential of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide in other areas of scientific research, such as inflammation and autoimmune diseases. Finally, efforts could be made to improve the solubility and stability of 1-[(4-chlorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, which would increase its effectiveness in lab experiments and potential clinical applications.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-16-14(18)12-6-8-17(9-7-12)21(19,20)10-11-2-4-13(15)5-3-11/h2-5,12H,6-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSZXLFPPOQIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorobenzyl)sulfonyl]-N-methylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyphenyl)-5,7-dimethyl-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793774.png)
![N-(3-ethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4793775.png)
![{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}(phenyl)methanone](/img/structure/B4793788.png)

![4-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4793799.png)
![3-[(3,4-dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B4793811.png)


![2-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4793828.png)
![allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4793834.png)

![3-(4-fluorophenyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4793865.png)

![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)